(S)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of aromatic amines and is commonly used in research and industrial applications.
- The compound’s chirality arises from the presence of an asymmetric carbon center, denoted by the “(S)” configuration.
(S)-4-(1-Aminoallyl)-N,N-dimethylaniline hydrochloride: (S)-4-(1-Aminoallyl)-N,N-dimethylaniline HCl
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of N,N-dimethylaniline with allyl bromide under basic conditions. The allyl group adds to the nitrogen atom, resulting in the formation of the desired compound.
- The reaction can be represented as follows:
N,N-dimethylaniline+allyl bromidebase(S)-4-(1-Aminoallyl)-N,N-dimethylaniline
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug discovery, it may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[(1S)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m0/s1 |
InChI Key |
IIEQWWNZKVGCBX-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](C=C)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
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